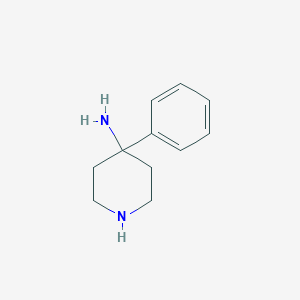

4-Phenylpiperidin-4-amine

Description

Contextualization of 4-Phenylpiperidin-4-amine as a Core Chemical Scaffold

This compound, also known as 4-anilinopiperidine, serves as a crucial building block in the synthesis of more complex molecules. nih.gov Its structure, featuring a piperidine (B6355638) ring attached to a phenyl group and an amine, makes it a privileged scaffold in medicinal chemistry. This core structure is particularly significant in the development of synthetic opioids. nih.gov For instance, it forms the foundational framework of fentanyl and its various potent analogs. nih.gov The versatility of the this compound scaffold allows for modifications at multiple positions, leading to the creation of a wide range of derivatives with diverse pharmacological properties. nih.gov

The significance of this compound extends to its role as an intermediate in the synthesis of various pharmaceutical agents. It has been identified as a key component in the development of peripherally selective CB1 receptor antagonists and has been explored for its potential in creating novel therapeutics. nih.gov The structural features of this compound, particularly the presence of the piperidine ring, are known to enhance properties like membrane permeability and receptor binding affinity in bioactive molecules. researchgate.net

Significance of Piperidine Derivatives in Medicinal Chemistry and Organic Synthesis

Piperidine and its derivatives are among the most important heterocyclic scaffolds in the pharmaceutical industry, present in a vast array of drugs and naturally occurring alkaloids. nih.govnih.gov The piperidine ring is a six-membered heterocycle containing a nitrogen atom, and its structural flexibility allows it to mimic the shapes of various bioactive molecules. ijnrd.orgatamanchemicals.com This characteristic makes it a "privileged scaffold" in drug discovery, contributing to enhanced lipophilicity and biological activity of compounds. atamanchemicals.com

Derivatives of piperidine are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antidepressants, and antihypertensives. nih.govatamanchemicals.com Well-known medications such as haloperidol (B65202) and risperidone (B510) contain the piperidine moiety, highlighting its importance in medicinal chemistry. atamanchemicals.com In organic synthesis, piperidine is utilized as a catalyst and a reagent in various chemical reactions, such as the removal of protecting groups in peptide synthesis. atamanchemicals.com The broad spectrum of pharmacological activities exhibited by piperidine derivatives includes anti-cancer, anti-inflammatory, antiviral, and anti-Alzheimer's properties. ijnrd.org

Overview of Academic Research Trajectories for this compound

Academic research on this compound and its derivatives has largely focused on their synthesis and potential therapeutic applications. A significant area of investigation has been the development of novel synthetic methodologies to access this scaffold and its analogs. For example, methods have been developed for the preparation of 4-amino-4-phenylpiperidines through multi-step reactions involving protected piperidones. google.com

In the realm of medicinal chemistry, research has explored the use of the 4-phenylpiperidine (B165713) scaffold to design and synthesize new compounds targeting specific biological receptors. This includes the development of small molecule mu-opioid receptor agonists based on this framework. researchgate.net Furthermore, the compound has been instrumental in the creation of inhibitors for enzymes like SHP2, which are implicated in various diseases including cancer. google.com Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, have also been employed to investigate the structural requirements for the antidepressant activity of phenyl piperidine derivatives. researchgate.net These research efforts underscore the continued interest in this compound as a versatile platform for the discovery of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,13H,6-9,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGSBRGSKUXXAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Phenylpiperidin 4 Amine and Its Analogues

Primary Synthetic Routes to the 4-Phenylpiperidin-4-amine Core

The construction of the this compound scaffold is predominantly achieved through two main synthetic approaches: reductive amination of piperidone precursors and alkylation of piperidine (B6355638) derivatives. These methods offer versatility and efficiency in generating the desired molecular framework.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of C-N bonds. This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

A common strategy for synthesizing the protected precursor, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, involves the reductive amination of 1-Boc-4-piperidone with aniline (B41778). dtic.milun.orgmdpi.comresearchgate.net This reaction is a key step in multi-step syntheses. The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactions and subsequent deprotection to yield the free amine. dtic.mil The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or 1,2-dichloroethane (B1671644). dtic.milmdpi.com

The process begins with the dissolution of 1-Boc-4-piperidone, aniline, and acetic acid in a solvent, followed by the portion-wise addition of a reducing agent. dtic.mil Acetic acid acts as a catalyst, facilitating the formation of the iminium ion intermediate. organic-chemistry.org The reaction mixture is stirred for an extended period to ensure complete conversion. dtic.mil

Sodium triacetoxyborohydride (B8407120) (STAB) is a favored reducing agent for reductive aminations due to its mild and selective nature. organic-chemistry.org It is particularly effective in reducing the iminium ion intermediate much faster than the starting ketone, which allows for a one-pot procedure. organic-chemistry.org The use of STAB in solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (B95107) (THF) is well-established. commonorganicchemistry.com

In the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, STAB is added portion-wise to a cooled mixture of 1-Boc-4-piperidone, aniline, and acetic acid. dtic.mil The reaction is then allowed to proceed to completion at room temperature. dtic.mil The mildness of STAB tolerates a variety of functional groups, making it a versatile reagent in complex syntheses. organic-chemistry.orgscribd.com Research has shown that this methodology is compatible with the Boc protecting group. dtic.mil The reaction yields have been reported to be in the range of 75-85%. mdpi.com

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product | Reported Yield |

| 1-Boc-4-piperidone | Aniline | Sodium Triacetoxyborohydride | Dichloromethane | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | 75-85% mdpi.com |

The direct reductive amination of unprotected 4-piperidone (B1582916) with aniline provides a more direct route to N-phenyl-4-piperidinamine (4-AP). un.org This method is a key step in certain synthetic pathways. un.orgmasterorganicchemistry.com The reaction can be carried out using various reducing agents. One approach involves the use of sodium triacetoxyborohydride and acetic acid, which has been shown to yield the desired product in excellent yields. nih.govosti.gov Another reported method utilizes Na/EtOH as the reducing system. ajrconline.org

| Reactant 1 | Reactant 2 | Reducing System | Product |

| 4-Piperidone | Aniline | Sodium Triacetoxyborohydride / Acetic Acid | N-Phenyl-4-piperidinamine |

| 4-Piperidone | Aniline | Na/EtOH | N-Phenyl-4-piperidinamine ajrconline.org |

Alkylation of Piperidine Derivatives

Alkylation reactions provide an alternative approach to constructing the this compound core and its analogues. This strategy involves the formation of a C-N or C-C bond by reacting a piperidine derivative with an appropriate alkylating agent.

While less commonly cited for the direct synthesis of the unsubstituted this compound, the conceptual alkylation of a 4-aminopiperidine (B84694) derivative with a phenyl halide represents a plausible, though challenging, synthetic route. The direct arylation of the amino group of 4-aminopiperidine with phenyl halides would likely require a catalyst, such as a palladium complex, in a Buchwald-Hartwig amination reaction. This type of cross-coupling reaction is a powerful tool for forming aryl-nitrogen bonds. The reaction of 4-aminopyridine (B3432731) with alkyl halides has been documented, suggesting the potential for similar reactions with piperidine derivatives. researchgate.net The amine group of piperidin-4-amine can be alkylated with alkyl halides to form N-substituted piperidines. ambeed.com

Palladium-Catalyzed Alkylation

Palladium catalysis offers a powerful tool for the formation of C-C and C-N bonds, enabling the synthesis and functionalization of piperidine scaffolds. These methods often proceed under mild conditions with high functional group tolerance and stereochemical control. rsc.orgchemrxiv.org

One key strategy is the palladium-catalyzed alkylation of C(sp³)–H bonds. This approach allows for the direct introduction of alkyl groups into amino acid derivatives, which can be precursors to complex piperidines. The process is scalable and maintains the chirality of the starting material, providing an efficient route to various unnatural α-amino acid derivatives that can be further elaborated into piperidine structures. rsc.org Another approach involves the palladium-catalyzed cross-coupling of silyl (B83357) piperidine reagents with organohalides. For instance, 1-benzyl-4-piperidone can be converted to a benzyldimethylsilyl-containing piperidine reagent, which then undergoes palladium-catalyzed cross-coupling with aryl iodides and bromides to yield 3,4-unsaturated 4-arylpiperidines. google.com

Reductive N-alkylation using palladium catalysts is another significant method. For example, a Pd/SiO₂ catalyst can be used for the one-pot synthesis of secondary amines from nitroaryls and aromatic aldehydes. chemrxiv.org Similarly, palladium catalysis facilitates the reductive coupling of aryl ethers with amines like morpholine (B109124) to produce 4-cyclohexylmorpholines, where the reaction proceeds through cleavage of the C(Ar)–O bond to form a cyclohexanone (B45756) intermediate followed by reductive amination. rsc.org

| Method | Catalyst System | Reactants | Key Features | Reference |

| C(sp³)–H Alkylation | Palladium catalyst | α-Amino acids, Alkyl halides | Complete retention of chirality; synthesis of unnatural α-amino acids. | rsc.org |

| Cross-Coupling | Palladium catalyst | Silyl piperidines, Aryl halides | Efficient synthesis of 3,4-unsaturated 4-arylpiperidines. | google.com |

| Reductive Amination | Pd/SiO₂ | Nitro aryls, Aromatic aldehydes | One-pot synthesis of secondary amines. | chemrxiv.org |

| Reductive Coupling | Pd/C | Aryl ethers, Morpholines | Cleavage of C(Ar)-O bonds followed by reductive amination. | rsc.org |

Alternative Cyclization and Annulation Approaches to Piperidine Rings

Beyond direct alkylation, a variety of cyclization and annulation strategies have been developed to construct the piperidine core. These methods often involve cascade reactions that form multiple bonds in a single operation, leading to complex molecular architectures efficiently.

A facile, one-pot formal [4+2] cycloaddition approach allows for the synthesis of substituted piperidines through a cascade Michael addition/alkylation process. nih.govfigshare.com In this method, heating a mixture of a substituted N-benzyl gamma-chloropropylamine with a conjugated alkynoate or alkynone in the presence of a base (e.g., sodium carbonate) and a catalytic amount of sodium iodide yields the corresponding piperidine. nih.govfigshare.com This transformation is also applicable to the synthesis of bicyclic systems like indolizidines and quinolizidines when secondary cyclic gamma-chloropropylamines are used as substrates. nih.gov

| Amine Substrate | Michael Acceptor | Product | Yield | Reference |

| N-benzyl-γ-chloropropylamine | Methyl propiolate | Piperidine derivative | Good | nih.govfigshare.com |

| N-benzyl-γ-chloropropylamine | Phenylacetylene | Piperidine derivative | Good | nih.govfigshare.com |

| Cyclic γ-chloropropylamine | Conjugated alkynoate | Indolizidine/Quinolizidine | Good | nih.gov |

The oxidative amination of non-activated alkenes provides a direct route to functionalized piperidines by forming a C-N bond via intramolecular cyclization. nih.gov Several catalytic systems have been developed for this transformation.

A gold(I)-catalyzed method enables the oxidative amination of non-activated alkenes using an iodine(III) oxidizing agent, leading to the difunctionalization of the double bond with simultaneous N-heterocycle formation. nih.gov More recently, palladium catalysis has been employed for this type of transformation. Liu et al. developed an enantioselective approach using a palladium catalyst with a novel pyridine-oxazoline (Pyox) ligand. nih.govmdpi.com The sterically bulky ligand facilitates the activation of the olefin by weakening the palladium-nitrogen bond, thereby enhancing its electrophilicity. mdpi.com This palladium-catalyzed system has proven effective for the asymmetric 6-endo aminoacetoxylation of unactivated alkenes, yielding chiral β-acetoxylated piperidines with excellent selectivity under mild conditions. organic-chemistry.org Dual photoredox and copper catalysis has also been used for the intermolecular oxidative amination of unactivated alkenes, generating allylic amines which are versatile synthetic intermediates. rsc.org

| Catalyst System | Key Features | Products | Reference |

| Gold(I) / Iodine(III) | Difunctionalization of double bond | Substituted piperidines | nih.gov |

| Palladium / Pyox Ligand | Enantioselective, mild conditions | Chiral β-acetoxylated piperidines | nih.govmdpi.comorganic-chemistry.org |

| Dual Photoredox / Copper | Radical-based, high functional group tolerance | Allylic amines from alkenes | rsc.org |

Radical cyclizations offer a powerful means to construct piperidine rings, often proceeding with high regioselectivity. nih.gov These reactions typically involve the generation of a nitrogen- or carbon-centered radical that undergoes intramolecular cyclization.

One approach utilizes a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, which proceeds in good yields. mdpi.com Copper-catalyzed methods have also been developed for the radical cyclization of amines via a 1,6-hydrogen atom transfer (HAT) mechanism. mdpi.com A significant advancement in this area is the enantioselective δ C-H cyanation of acyclic amines, developed by Zhang and colleagues. nih.gov This method intercepts an N-centered radical relay with a chiral copper catalyst to form enantioenriched δ-amino nitriles, which serve as precursors to a variety of chiral piperidines. nih.gov This represents a novel (5+1) synthetic disconnection for accessing chiral piperidines from simple, linear amines. nih.gov Additionally, electroreductive cyclization in a flow microreactor provides a green and efficient method for synthesizing piperidine derivatives from imines and terminal dihaloalkanes. beilstein-journals.org

| Method | Catalyst/Mediator | Key Intermediate | Key Features | Reference |

| Intramolecular Cyclization | Cobalt(II) | Carbon radical | Cyclization of linear amino-aldehydes. | mdpi.com |

| C–H Amination/Cyclization | Copper(I) or (II) | N-radical | 1,6-Hydrogen atom transfer. | mdpi.com |

| Enantioselective C-H Cyanation | Chiral Copper(II) | N-centered radical | Asymmetric synthesis of chiral piperidines via δ-amino nitriles. | nih.gov |

| Electroreductive Cyclization | Flow microreactor | Radical anion | Green synthesis from imines and dihaloalkanes. | beilstein-journals.org |

The aza-Sakurai reaction is a specific type of cyclization that involves the reaction of an iminium ion with an allylsilane. researchgate.net Martin and colleagues developed a [5+1] aza-Sakurai cyclization for the synthesis of both spiropiperidines and substituted piperidines. nih.govresearchgate.net The process begins with the condensation of an amine with a cyclic ketone or an aldehyde to form an imine. This is followed by an acid-catalyzed intramolecular cyclization where the allylsilane attacks the iminium ion. researchgate.net This one-step approach assembles 2-aryl-4-exo-methylenepiperidines from readily available starting materials, which contain multiple functional handles (NH, olefin, aromatic groups) suitable for further chemical modification. nih.govresearchgate.net

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Key Step | Product Type | Reference |

| Amino allylsilane | Cyclic Ketone | [5+1] Aza-Sakurai cyclization | Spiropiperidines | nih.govresearchgate.net |

| Amino allylsilane | Aryl Aldehyde | [5+1] Aza-Sakurai cyclization | 2-Aryl-4-exo-methylenepiperidines | nih.govresearchgate.net |

A novel [5+1] acid-mediated annulation using an aza-Pummerer approach has been developed for the synthesis of 4-chloropiperidines from homoallylic amines. nih.govnih.govacs.org This method, reported by Xu and colleagues, utilizes a complex of hydrochloric acid and 1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one (HCl•DMPU). nih.govacs.org This reagent induces the formation of a (thiomethyl)methyl carbenium ion from dimethyl sulfoxide (B87167) (DMSO) under mild conditions. nih.gov The in-situ generated electrophile reacts with a homoallylic amine in an aza-Pummerer type reaction to generate an iminium ion intermediate, which then undergoes cyclization to form the 4-chloropiperidine (B1584346) product in good yields. nih.govacs.org This scalable method is notable for its broad substrate scope, tolerating both aromatic and aliphatic amines, and for forming three new bonds (C-N, C-C, and C-Cl) in the process. nih.govmdpi.com

| Amine Substrate | Reagents | Key Intermediate | Product | Yield | Reference |

| Homoallylic Amine (Aromatic) | HCl•DMPU, DMSO | Iminium ion | 4-Chloropiperidine | Good | nih.govacs.org |

| Homoallylic Amine (Aliphatic) | HCl•DMPU, DMSO | Iminium ion | 4-Chloropiperidine | Good | nih.govacs.org |

Advanced Derivatization Strategies for this compound Derivatives

The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic alteration of its properties. These sites include the piperidine nitrogen, the phenyl ring, and the 4-amino group.

Functionalization at the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a key site for introducing a wide variety of substituents, which can significantly influence the molecule's characteristics.

Alkylation and Arylation: The secondary amine of the piperidine can be alkylated with various alkyl halides or tosylates to introduce groups like phenethyl. nih.gov This N-substitution is a common strategy to modulate the pharmacological profile of the resulting compounds. unodc.org For instance, the replacement of an N-methyl group with a phenethyl group has been shown to enhance the potency of certain analgesics. unodc.org

Acylation: Acylation of the piperidine nitrogen with reagents like benzoyl chloride introduces an amide functionality. smolecule.com This modification can alter the compound's lipophilicity and biological activity.

Reductive Amination: The piperidine nitrogen can be functionalized through reductive amination. For example, reacting a piperidine derivative with an aldehyde or ketone in the presence of a reducing agent is a common method for introducing N-substituents. evitachem.com

| Modification Type | Reagent Example | Introduced Group | Potential Effect |

| Alkylation | Phenethyl bromide | Phenethyl | Enhanced potency |

| Acylation | Benzoyl chloride | Benzoyl | Altered lipophilicity |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | N-Substituent | Varied functionalization |

Substitutions on the Phenyl Moiety

Modifications to the phenyl ring at the 4-position of the piperidine are crucial for fine-tuning electronic and steric properties.

Halogenation: The introduction of halogen atoms such as fluorine, chlorine, or bromine onto the phenyl ring is a common strategy. federalregister.gov Halogenated precursors, like tert-butyl 4-((4-fluorophenyl)amino)piperidine-1-carboxylate, are used in the synthesis of various analogues. federalregister.gov These substitutions can influence the compound's binding affinity and selectivity for biological targets. acs.org

Electron-Withdrawing and Donating Groups: The introduction of strong electron-withdrawing groups, such as a nitro group (NO₂), or other substituents can play a key role in the activity and selectivity of the resulting compounds. acs.org For example, a methanesulfonyl group (–SO₂CH₃) at the para position of the phenyl ring can enhance solubility and bioactivity. smolecule.com

| Substituent Type | Example | Position | Potential Effect |

| Halogen | Fluorine, Chlorine, Bromine | Various | Altered binding affinity and selectivity federalregister.govacs.org |

| Electron-Withdrawing | Nitro (NO₂) | Para | Increased activity and selectivity acs.org |

| Electron-Withdrawing | Methanesulfonyl (–SO₂CH₃) | Para | Enhanced solubility and bioactivity smolecule.com |

Modifications at the 4-Amino Position

The primary amino group at the 4-position is another key site for derivatization, allowing for the introduction of a wide range of functionalities.

Acylation: The 4-amino group can be acylated to form amides. For instance, reaction with propionic anhydride (B1165640) leads to the formation of a propanamide group. nih.gov This modification is a key step in the synthesis of many biologically active compounds.

Alkylation and Reductive Amination: The primary amine can be alkylated to form secondary or tertiary amines. For example, N-methylation can be achieved using methyl iodide. smolecule.com Reductive amination with aldehydes or ketones can also be employed to introduce various alkyl groups.

Conversion to Other Functional Groups: The amino group can serve as a precursor for other functionalities. For example, it can be converted to a primary amide, which can then be further modified. nih.gov The introduction of a primary amine has been shown to be detrimental to the potency of certain compounds, but it also provides a handle for further functionalization. nih.gov

| Modification Type | Reagent Example | Resulting Group | Significance |

| Acylation | Propionic anhydride | Propanamide | Key step in synthesis of active compounds nih.gov |

| Alkylation | Methyl iodide | N-methyl amine | Alters lipophilicity and activity smolecule.com |

| Conversion | - | Primary amide | Handle for further derivatization nih.gov |

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules derived from this compound, orthogonal protecting groups are essential for selectively masking and deprotecting different functional groups. organic-chemistry.org This strategy allows for sequential reactions at different sites without unintended side reactions.

A common approach involves protecting the piperidine nitrogen with an acid-labile group like tert-butyloxycarbonyl (Boc) and the 4-amino group with a base-labile group like fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgscielo.org.mx This allows for the selective removal of one group while the other remains intact, enabling site-specific modifications. For instance, the Fmoc group can be removed with a weak base like piperidine to allow for reaction at the 4-amino position, while the Boc group on the piperidine nitrogen is unaffected. scielo.org.mx Conversely, the Boc group can be removed with acid to functionalize the piperidine nitrogen.

The use of photolabile protecting groups, such as the o-nitrobenzyl (Npb) group, offers another dimension of orthogonality, as they can be removed by UV light, leaving acid- and base-labile groups untouched. mdpi.com

| Protecting Group | Abbreviation | Removal Condition | Common Application |

| tert-Butyloxycarbonyl | Boc | Acidic | Piperidine nitrogen protection organic-chemistry.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) | 4-Amino group protection scielo.org.mx |

| o-Nitrobenzyl | Npb | UV light | Orthogonal protection for sensitive substrates mdpi.com |

Catalytic Methods in the Synthesis of this compound Analogues

Catalytic methods play a crucial role in the efficient and selective synthesis of this compound analogues, offering milder reaction conditions and improved yields compared to stoichiometric methods.

Metal-Catalyzed Transformations (e.g., Zinc β-Diiminate Complexes)

Metal catalysts are widely used in various transformations for synthesizing and functionalizing the piperidine scaffold.

Palladium-Catalyzed Reactions: Palladium catalysts are employed in cross-coupling reactions to form C-C and C-N bonds. For example, a palladium-catalyzed annulation strategy can be used to construct the piperidine ring itself. core.ac.uk Hydrogenation over a palladium on carbon (Pd/C) catalyst is a common method for debenzylation, a key deprotection step in many synthetic routes. nih.govgoogle.com

Rhodium-Catalyzed Reactions: Rhodium catalysts have been used for C-H amidation, allowing for the direct functionalization of the phenyl ring. core.ac.uk

Zinc-Catalyzed Reactions: Zinc(II) complexes, including β-diiminate complexes, have shown catalytic activity in various organic transformations. nih.govrsc.org Specifically, zinc β-diiminate complexes are known to be effective catalysts for polymerization reactions and can be synthesized from β-diimine ligands and zinc precursors. nih.gov While their direct application in the synthesis of this compound analogues is not extensively detailed in the provided context, the catalytic activity of zinc compounds in nucleophilic additions of amines to nitriles to form amidines suggests their potential utility in modifying the 4-amino group or in constructing the piperidine ring through related transformations. rsc.org These catalysts are typically prepared by reacting a β-diimine ligand with a zinc source, such as zinc acetate (B1210297) or diethylzinc. nih.gov

| Catalyst Type | Reaction Example | Purpose |

| Palladium (Pd/C) | Hydrogenation | Debenzylation (deprotection) nih.govgoogle.com |

| Palladium | Annulation | Piperidine ring synthesis core.ac.uk |

| Rhodium | C-H Amidation | Phenyl ring functionalization core.ac.uk |

| Zinc (β-diiminate) | Amidine formation | Potential for 4-amino group modification nih.govrsc.org |

Photoredox/Nickel Dual Catalysis

The combination of photoredox catalysis and nickel catalysis has emerged as a powerful tool for forging challenging chemical bonds under mild conditions. nih.govsioc-journal.cn This dual catalytic system enables the generation of radical intermediates from readily available precursors, which can then participate in cross-coupling reactions.

In the context of synthesizing 4-arylpiperidin-4-amine analogs, this methodology has been applied to the arylation of trialkylamines. nih.gov A nickel/photoredox dual catalytic platform allows for the site-selective α-arylation of various trialkylamines, including those containing the piperidine motif. nih.gov This approach is particularly valuable for late-stage functionalization of complex molecules. nih.gov

The general mechanism involves the visible-light excitation of a photocatalyst, which then engages a suitable precursor in a single-electron transfer (SET) process to generate a radical. This radical can then add to a Ni(0) complex, followed by oxidative addition to an aryl halide. Reductive elimination from the resulting high-valent nickel complex forges the desired carbon-carbon bond. nih.gov The catalytic cycle is completed by the reduction of the Ni(I) species back to Ni(0) by the reduced form of the photocatalyst. nih.gov

Key features of this methodology include its mild reaction conditions, often at room temperature, and its tolerance of various functional groups. nih.govrsc.org The use of inexpensive and stable photocatalysts and nickel salts further enhances the practicality of this approach for synthesizing complex amine architectures. nih.govrsc.org

Table 1: Reaction Conditions for Photoredox/Nickel Dual Catalyzed Arylation

| Parameter | Condition |

| Catalyst System | NiCl2(dtbbpy)(H2O)4 (5 mol%) and 4CzIPN (1 mol%) |

| Base | Na2CO3 (1.0 equiv) |

| Solvent | Dioxane (0.2 M) |

| Light Source | Blue LEDs (440 nm) |

Data sourced from a study on the late-stage arylation of trialkylamines. nih.gov

Palladium-Catalyzed Hydrogenation of Fluorinated Pyridines

Palladium-catalyzed hydrogenation is a robust and widely used method for the reduction of aromatic rings. In the synthesis of piperidine derivatives, this technique has been successfully applied to the hydrogenation of fluorinated pyridines to produce valuable fluorinated piperidines. nih.govacs.org These fluorinated analogs are of great interest in medicinal chemistry as the incorporation of fluorine can significantly modulate the physicochemical properties of drug candidates. acs.org

A notable advancement in this area is the development of a cis-selective hydrogenation of fluoropyridines using a heterogeneous palladium catalyst. nih.govacs.org This method allows for the chemoselective reduction of the pyridine (B92270) ring while tolerating other aromatic systems, such as benzene (B151609) and imidazole (B134444) rings, that may be present in the molecule. nih.govacs.org

The reaction is typically carried out under a hydrogen atmosphere using a palladium catalyst, such as palladium(II) hydroxide (B78521) on carbon (Pd(OH)2/C). nih.govacs.org The addition of a Brønsted acid, like aqueous hydrochloric acid (HCl), has been found to be crucial for achieving high conversion and minimizing hydrodefluorination side products. nih.govacs.orgthieme-connect.com This protocol has demonstrated a high tolerance for air and moisture, adding to its practical utility. nih.govthieme-connect.com

Table 2: Conditions for Palladium-Catalyzed Hydrogenation of a Fluorinated Pyridine

| Parameter | Condition |

| Catalyst | Pd(OH)2/C (20 wt %) |

| Acid | Aqueous HCl |

| Solvent | Methanol (B129727) (MeOH) |

| Hydrogen Pressure | 50 bar |

Data from the development of a method for accessing (multi)fluorinated piperidines. nih.govacs.orgthieme-connect.com

This methodology provides a straightforward route to a variety of fluorinated piperidines, including derivatives of important drug compounds. nih.govacs.org

Stereoselective Synthesis of this compound Analogues

The stereochemistry of piperidine derivatives is critical for their biological activity. Consequently, the development of stereoselective synthetic methods is of paramount importance. Various strategies have been employed to control the stereochemical outcome in the synthesis of this compound analogs and related structures. researchgate.netgla.ac.uknih.gov

One approach involves the diastereoselective reduction of a cyclic iminium salt intermediate. gla.ac.uk This can be achieved by using a chiral auxiliary to guide the stereochemical course of the reduction. For instance, a phenylethylamine chiral protecting group can be used to synthesize enantiomerically-enriched 2-substituted piperidines. gla.ac.uk By selecting the appropriate enantiomer of the chiral auxiliary, either enantiomer of the desired piperidine can be produced. gla.ac.uk

Another powerful strategy is the use of organocatalysis. For example, a sequential decarboxylative Mannich reaction of a chiral N-tert-butanesulfinyl imine with a β-keto acid, followed by an organocatalyzed intramolecular Mannich reaction involving an aldehyde, can produce cis-2,6-disubstituted piperidin-4-ones with high enantioselectivity. ua.es The stereochemical outcome can be controlled by the order in which the aldehydes are introduced in the reaction sequence. ua.es

Furthermore, gold-catalyzed cyclization of N-homopropargyl amides has been developed as a modular and efficient one-pot synthesis of piperidin-4-ols with excellent diastereoselectivity. nih.gov This method allows for the construction of the piperidine ring with a free nitrogen, which can be further derivatized. nih.gov The enantiomeric synthesis is also feasible through the use of chiral sulfinyl imines. nih.gov

These stereoselective methods provide access to a diverse range of piperidine structures with well-defined stereochemistry, which is crucial for the development of new therapeutic agents.

Chemical Reactivity and Synthetic Utility of 4 Phenylpiperidin 4 Amine

Versatility as a Building Block in Organic Synthesis

4-Phenylpiperidin-4-amine and its related structures are recognized as valuable heterocyclic building blocks in the field of organic synthesis. evitachem.comapolloscientific.co.uksigmaaldrich.com These piperidine (B6355638) derivatives are foundational scaffolds used to construct more complex molecules, particularly within medicinal chemistry and drug discovery. evitachem.comapolloscientific.co.uk Their utility stems from the presence of a six-membered heterocyclic amine ring, which is a common feature in a wide array of pharmacologically active compounds. apolloscientific.co.uksigmaaldrich.com The structure of this compound, containing both a reactive amine group and a stable piperidine ring, allows for diverse chemical modifications. This makes it a key intermediate in the synthesis of various pharmaceutical agents. evitachem.comapolloscientific.co.uk For instance, it serves as a precursor in the production of analgesics and antipsychotic medications. evitachem.com The ability to functionalize the piperidine ring and the amino group allows chemists to systematically alter the molecule's properties, making it an essential tool for developing new therapeutic agents. nih.gov

Nucleophilic Substitution Reactions

The primary amine group in this compound and the nitrogen within the piperidine ring possess a lone pair of electrons, rendering them nucleophilic. savemyexams.comlibretexts.org This characteristic allows the compound to participate in nucleophilic substitution reactions, most notably with alkyl halides. ambeed.comlibretexts.org In these reactions, the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. savemyexams.comlibretexts.org

This process, also known as N-alkylation, can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. ambeed.comlibretexts.org For example, the reaction of a primary amine like 4-aminopiperidine (B84694) with an alkyl halide initially yields a secondary amine. libretexts.org This secondary amine can then react further with the alkyl halide to produce a tertiary amine, which in turn can be alkylated to form a quaternary ammonium salt. libretexts.org To control the extent of alkylation and favor the formation of a specific product, such as a secondary amine, reaction conditions like the stoichiometry of the reactants must be carefully managed. libretexts.orglibretexts.org This reactivity is fundamental to the synthesis of more complex piperidine derivatives, such as 1-benzyl-N-phenylpiperidin-4-amine, which can be formed through the reaction of N-phenylpiperidin-4-amine with benzyl (B1604629) chloride. smolecule.com

Oxidation Reactions to N-oxide Derivatives

Tertiary amines, including piperidine derivatives, can undergo oxidation to form N-oxides. evitachem.comsmolecule.comgoogle.com This transformation is typically achieved using strong oxidizing agents. google.com Common reagents for this purpose include hydrogen peroxide (H₂O₂), peroxy acids like m-chloroperbenzoic acid (m-CPBA), or systems involving molecular oxygen and a co-oxidant. evitachem.comresearchgate.net In the reaction, the nitrogen atom of the tertiary amine is oxidized, resulting in the formation of a new N-O bond. google.com For example, 1-phenylpiperidin-4-amine (B44640) acetate (B1210297) can be oxidized to its corresponding N-oxide derivative. evitachem.com The reaction conditions, such as the choice of oxidant and solvent, are crucial for achieving high yields and minimizing side reactions.

| Reactant | Oxidizing Agent(s) | Product |

| Tertiary Amines | Hydrogen Peroxide (H₂O₂) | Amine Oxides |

| Tertiary Nitrogen Compounds | Molecular Oxygen (O₂) / Aldehyde | N-Oxides |

| 1-Phenylpiperidin-4-amine acetate | Hydrogen peroxide or m-chloroperbenzoic acid | N-oxide derivative |

This table summarizes common oxidation reactions for tertiary amines to form N-oxides.

Reduction Reactions to Secondary Amines

This compound and its derivatives can be involved in or synthesized through reduction reactions that yield secondary amines. ambeed.com A primary method for this is reductive amination, a process that converts a carbonyl group (from an aldehyde or ketone) and a primary amine into a secondary amine. libretexts.orgsigmaaldrich.com The reaction proceeds in two main steps: the initial formation of an imine through nucleophilic addition, followed by the reduction of the imine to an amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120). ambeed.comsigmaaldrich.com For instance, the synthesis of 1-phenylpiperidin-4-amine can be accomplished via the reductive amination of 4-piperidone (B1582916) with aniline (B41778), using a reducing agent like sodium borohydride (B1222165) or hydrogen gas with a palladium on carbon catalyst. evitachem.com This method is a versatile and widely used strategy for forming C-N bonds in amine synthesis. sigmaaldrich.com

Reactions for the Formation of Amides and Carbamates

The primary amine of this compound readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. nih.govambeed.com This reaction, known as acylation, typically occurs under basic conditions to neutralize the acidic byproduct. ambeed.com A notable example is the reaction of 1-phenethyl-N-phenylpiperidin-4-amine with propionyl chloride or propionic anhydride (B1165640), which is a key step in the synthesis of fentanyl and its analogs. Similarly, carbamates can be synthesized from this compound. tandfonline.comregulations.govfederalregister.gov One common method involves reacting the amine with a chloroformate intermediate. tandfonline.comgoogle.com For example, carbamates have been synthesized by reacting 1-phenethyl-N-phenylpiperidin-4-amine with various O-aryl chloroformates in the presence of a base like triethylamine. tandfonline.com These reactions underscore the compound's role as a versatile precursor for creating a wide range of functionalized molecules. nih.govregulations.gov

| Reactant | Reagent | Product Type | Example Product |

| 1-Phenethyl-N-phenylpiperidin-4-amine | Propionyl chloride | Amide | Fentanyl analog |

| 1-Phenethyl-N-phenylpiperidin-4-amine | O-Aryl chloroformate | Carbamate (B1207046) | O-Arylcarbamate derivative tandfonline.com |

| Amine (R¹NH₂) | Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate | Carbamate | Carbamate derivative organic-chemistry.org |

This table illustrates the synthesis of amides and carbamates from amine precursors.

Reactions with Isocyanates or Isothiocyanates

The nucleophilic amine group of this compound can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. orientjchem.orgdiva-portal.org In these reactions, the amine's lone pair of electrons attacks the electrophilic carbon atom of the isocyanate (-N=C=O) or isothiocyanate (-N=C=S) group. evitachem.com This addition reaction leads to the formation of a stable C-N bond, resulting in the corresponding urea or thiourea. diva-portal.orgevitachem.com For example, substituted ureas have been synthesized by reacting 1-phenethyl-N-phenylpiperidin-4-amine with various urethane (B1682113) intermediates derived from isocyanates. tandfonline.com The reaction of an amine with an isothiocyanate, such as phenyl isothiocyanate, typically proceeds by refluxing the components in a suitable solvent like ethanol (B145695) to yield the thiourea derivative. orientjchem.org These reactions are valuable in combinatorial chemistry for creating libraries of diverse compounds. google.com

Utilization in Bivalent Ligand Synthesis

This compound and its derivatives are crucial scaffolds for the synthesis of bivalent ligands. nih.govnih.gov Bivalent ligands are molecules designed with two distinct pharmacophores connected by a linker, enabling them to potentially interact with two different receptor sites simultaneously. nih.gov The structure of this compound allows for the attachment of different functional groups, making it an ideal starting point for creating these complex molecules. For instance, functionalized fentanyl derivatives, synthesized from 1-phenethyl-N-phenylpiperidin-4-amine, have been used to create bivalent ligands that target both opioid and other receptors, such as neurokinin-1 (NK1) antagonists. nih.govnih.gov The synthesis often involves creating a derivative with a reactive handle, like a carboxylic acid, which can then be coupled to a second pharmacophore using standard peptide chemistry methods. nih.govnih.gov This approach has been used to link fentanyl analogues to enkephalin analogues and other molecules to explore potential synergistic effects. tandfonline.com

Application as a Derivatization Reagent in Analytical Chemistry

While direct and widespread application of this compound as a standalone derivatization reagent for the routine analysis of other target analytes is not extensively documented in current literature, its core structure serves as a valuable platform for derivatization in synthetic and medicinal chemistry. The primary amine group on the 4-position of the piperidine ring is a key functional handle that allows for the straightforward introduction of a wide array of chemical moieties. This synthetic utility is critical in drug discovery and development, where new molecular entities are created and subsequently analyzed.

The process of derivatizing the this compound scaffold is integral to establishing structure-activity relationships (SAR) in medicinal chemistry. For instance, in the development of novel therapeutic agents, the amine group can be readily acylated, sulfonated, or alkylated to produce a library of related compounds. Each derivative possesses unique physicochemical properties that can influence its biological activity, permeability, and metabolic stability. The subsequent analysis of these derivatives relies heavily on modern analytical techniques.

Research into novel cannabinoid receptor 1 (CB1) antagonists has utilized the this compound moiety as a foundational scaffold. nih.gov In these studies, a complex molecule incorporating the this compound core, specifically 1-{[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-4-phenylpiperidin-4-amine, was synthesized. nih.gov The primary amine of this compound was identified as a key site for derivatization to explore its impact on receptor binding affinity and potency. nih.gov

The amine group was used to introduce different functionalities, thereby creating new derivatives for biological evaluation. nih.gov This derivatization is a practical demonstration of the synthetic utility of the this compound core in creating chemical diversity for pharmacological testing. The characterization and purity assessment of these synthesized derivatives were established through a combination of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For more detailed analysis, such as in permeability assays, Mass Spectrometry (MS) with multiple reaction monitoring (MRM) was employed. nih.gov

A summary of the derivatization of the this compound-containing compound is presented below:

| Parent Compound | Reagent/Condition | Derivative Formed | Purpose of Derivatization | Analytical Techniques Used |

| 1-{[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-4-phenylpiperidin-4-amine | Acetic anhydride, Pyridine (B92270) | Reverse Amide Derivative | To investigate the effect of an amide linkage on CB1 receptor activity. nih.gov | HPLC, NMR, MS nih.gov |

| 1-{[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-4-phenylpiperidin-4-amine | Not explicitly stated, but resulting in a sulfonamide | Sulfonamide Derivative | To assess the impact of a sulfonamide group on CB1 receptor potency and selectivity. nih.gov | HPLC, NMR, MS nih.gov |

This strategic derivatization highlights the role of the this compound structure as a versatile building block. While not a classical derivatization reagent in the sense of being used to tag other analytes for detection, its "derivatizability" is a crucial component of its synthetic and, by extension, analytical utility in research settings.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Precursor Scaffold for Bioactive Molecules

4-Phenylpiperidin-4-amine serves as a fundamental building block for a diverse range of pharmacologically active compounds. europa.euchem960.comeuropa.eu Its structural framework is readily adaptable, allowing chemists to synthesize complex molecules with specific therapeutic targets. This adaptability has made it a cornerstone in the development of new drugs, especially within the realm of opioid receptor modulation. acs.orgscielo.br

The 4-anilidopiperidine core, for which this compound is a key precursor, is integral to the structure of a major class of synthetic opioids. nih.govnih.govunodc.org Its utility in creating ligands for opioid receptors has been extensively documented in scientific literature.

This compound (4-AP) is a well-established precursor in the synthesis of fentanyl and its numerous analogues. nih.govfederalregister.gov It functions as a substitute chemical for N-phenethyl-4-piperidone (NPP) in the production of 4-anilino-N-phenethylpiperidine (ANPP), which is an immediate precursor in the manufacture of fentanyl. europa.eueuropa.eufederalregister.gov The conversion from 4-AP to ANPP can be achieved in a single chemical reaction step. govinfo.gov Due to its critical role in the synthesis of these controlled substances, 4-anilinopiperidine and its derivatives are subject to stringent regulatory controls. europa.eueuropa.eufederalregister.govfederalregister.govgovinfo.gov

The 4-anilidopiperidine scaffold of fentanyl allows for extensive structural modifications, leading to the creation of a wide array of analogues with diverse pharmacological profiles. nih.govunodc.orgfrontiersin.org Researchers have systematically altered various parts of the molecule to study structure-activity relationships (SAR). nih.govtandfonline.com

Key areas of modification include:

The N-acyl group: Replacing the propanamide group with other functionalities, such as ureas and carbamates, has been explored to create compounds with different receptor interactions. tandfonline.comtandfonline.com

The Piperidine (B6355638) Nitrogen: Altering the phenethyl group on the piperidine nitrogen affects potency and duration of action. nih.gov

The 4-Anilido Group: Substitutions on the phenyl ring of the anilido moiety can significantly influence analgesic activity. nih.gov

The Piperidine Ring: Incorporating substituents on the piperidine ring itself, such as a 4-phenyl group, has led to novel classes of potent analgesics. nih.govnih.gov

One synthetic strategy involves the reaction of 1-phenethyl-N-phenylpiperidin-4-amine with appropriate acid anhydrides to produce carboxy-fentanyls. nih.govnih.gov Another approach involves reacting the same precursor with chloroformate or urethane (B1682113) intermediates to yield carbamate (B1207046) and urea-based fentanyl analogues, respectively. tandfonline.comtandfonline.com

| Modification Site | Example of Change | Resulting Compound Class/Example | Reference |

|---|---|---|---|

| N-acyl group (Propionamide) | Replacement with substituted O-arylcarbamates | Carbamate Analogues (e.g., OMDM584–589) | tandfonline.com |

| N-acyl group (N-propyl moiety) | Replacement with substituted N-aryl building blocks | N-arylurea Analogues (e.g., OMDM590–595) | tandfonline.com |

| Piperidine Ring (Position 4) | Incorporation of a phenyl group | 4-Phenyl-4-anilidopiperidines | nih.govnih.gov |

| Piperidine Ring (Position 4) | Addition of a methyl-carboxylate moiety | Carfentanil | frontiersin.org |

The 4-phenylpiperidine (B165713) scaffold is a quintessential pharmacophore for designing potent µ-opioid receptor (MOR) agonists. researchgate.net Fentanyl and the majority of its analogues are strong MOR agonists. scielo.brnih.gov Extensive research has focused on synthesizing small molecule agonists based on this framework to investigate their therapeutic potential. researchgate.net

While the scaffold has yielded a vast number of high-affinity agonists, the discovery of antagonists with comparable affinity has remained elusive. nih.gov However, the versatility of the 4-anilidopiperidine structure has enabled the design of ligands with more complex pharmacological profiles. This includes the development of bivalent ligands that possess both opioid agonist and neurokinin-1 (NK1) antagonist activities, or compounds that act as agonists at µ-opioid receptors while simultaneously acting as antagonists at δ-opioid receptors. nih.govnih.gov Research is also active in developing ligands targeting the kappa opioid receptor (KOR) for conditions like pain, pruritus, and depression. mdpi.com

| Ligand Type | Primary Receptor Target | Example/Concept | Reference |

|---|---|---|---|

| Agonist | µ-Opioid Receptor (MOR) | Fentanyl, Sufentanil, Carfentanil | scielo.brnih.govfrontiersin.org |

| Agonist | δ-Opioid Receptor (DOR) | N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (SNC-80 analogue) | ebi.ac.uk |

| Agonist (Biased) | Kappa Opioid Receptor (KOR) | Development of G protein-biased KOR agonists | mdpi.com |

| Antagonist | Kappa Opioid Receptor (KOR) | Development of selective KOR antagonists from diphenethylamines | mdpi.com |

| Mixed Agonist/Antagonist | µ-Opioid Receptor (Agonist) / δ-Opioid Receptor (Antagonist) | A key area of interest for future development | nih.gov |

Beyond its specific role in the fentanyl series, this compound is a precursor to a broader class of analgesic compounds. nih.govnih.govgoogle.com The fusion of the 4-phenylpiperidine pharmacophore, found in morphine, with the 4-anilidopiperidine structure of fentanyl created a novel and potent class of opioid analgesics. nih.gov This structural hybridization led to compounds with favorable pharmacological profiles. nih.gov

Further exploration through isosteric replacement of the phenyl group with various heteroaryl substituents has yielded analgesics with high potency, rapid onset, and short duration of action. nih.gov These characteristics are highly desirable in clinical settings such as outpatient surgery and for patient-controlled analgesia. nih.gov

Development of Opioid Receptor Ligands

Exploration in Neuropharmacological Research

The utility of the 4-phenylpiperidine scaffold extends beyond opioid receptors into broader neuropharmacological research. researchgate.net The 4-anilido piperidine structure is recognized as a privileged scaffold for G protein-coupled receptors (GPCRs) in general, not just opioid receptors. acs.org This has prompted its use as a template for designing ligands for other central nervous system targets.

For example, the 4-(phenylamino)piperidine-4-carbonitrile template has been used as a starting point for the development of nonpeptide small molecule agonists and antagonists for Neuropeptide FF (NPFF) receptors, which are involved in pain modulation and other neurological functions. acs.org Furthermore, the related benzoylpiperidine fragment is a key component in many serotoninergic and dopaminergic receptor ligands, which are used in the treatment of various neuropsychiatric and neurodegenerative disorders. mdpi.com

Targeting Central Nervous System (CNS) Receptors

Derivatives of the 4-phenylpiperidine scaffold have been extensively investigated as ligands for various CNS receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in a range of psychiatric disorders. mdpi.com For instance, certain 4-benzoylpiperidine derivatives, which share a core structural similarity, have been identified as potent and selective ligands for serotonin 5-HT₂A receptors. mdpi.com

One study reported a series of compounds where modifications to the piperidine and phenyl moieties led to ligands with high affinity for multiple receptor subtypes. For example, compound 31 was found to be a potent and selective 5-HT₂A ligand with an IC₅₀ value of 1.1 nM, and it also showed high affinity for 5-HT₁A receptors with an IC₅₀ of 68 nM. mdpi.com Another derivative, compound 32 , acted as a mixed ligand for 5-HT₂A and dopamine D₂ receptors, with IC₅₀ values of 6.0 nM and 12 nM, respectively. mdpi.com Furthermore, compounds 63 and 64 were identified as potent dual antagonists of the 5-HT₇ and 5-HT₂A receptors, with Kᵢ values in the low nanomolar range for both targets. mdpi.com These findings highlight the utility of the 4-phenylpiperidine scaffold in developing multi-target agents for complex CNS disorders.

Table 1: CNS Receptor Binding Affinity of 4-Benzoylpiperidine Derivatives

| Compound | Target Receptor | Binding Affinity (IC₅₀/Kᵢ) |

|---|---|---|

| 31 | 5-HT₂A | IC₅₀ = 1.1 nM |

| 5-HT₁A | IC₅₀ = 68 nM | |

| 32 | 5-HT₂A | IC₅₀ = 6.0 nM |

| D₂ | IC₅₀ = 12 nM | |

| 63 | 5-HT₇ | Kᵢ = 2 nM |

| 5-HT₂A | Kᵢ = 4 nM | |

| 64 | 5-HT₇ | Kᵢ = 2 nM |

| 5-HT₂A | Kᵢ = 27 nM |

Data sourced from a 2021 review on benzoylpiperidine derivatives. mdpi.com

Modulation of Dopamine and Serotonin Transporters

The 4-phenylpiperidine framework is also a key component in the development of inhibitors for monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT). These transporters are crucial for regulating neurotransmitter levels in the synapse, and their inhibition is a primary mechanism of action for many antidepressant and psychostimulant drugs.

A quantitative structure-activity relationship (QSAR) study on a series of phenylpiperidine derivatives highlighted their potential as potent SERT inhibitors. researchgate.net The inhibitory activity, expressed as pIC₅₀ values, was correlated with various physicochemical properties of the molecules, demonstrating that modifications to the phenylpiperidine core can significantly influence their affinity for SERT. While specific IC₅₀ values for a wide range of this compound derivatives are not extensively detailed in the provided context, the research underscores the scaffold's importance in designing SERT-targeting agents. researchgate.net For example, studies on related structures like venlafaxine (B1195380) show significant inhibition of SERT. mdpi.com

Table 2: Inhibitory Activity of Phenylpiperidine Derivatives against SERT

| Compound Class | Target | Activity |

|---|---|---|

| Phenylpiperidine Derivatives | SERT | A study utilized a dataset of 43 derivatives with reported IC₅₀ values for QSAR modeling. researchgate.net |

| Toludesvenlafaxine | SERT | IC₅₀ = 31.4 ± 0.4 nM researchgate.net |

| DAT | IC₅₀ = 733.2 ± 10.3 nM researchgate.net |

This table reflects the general findings and specific examples from related structures.

Cannabinoid Receptor (CB1) Antagonism

The this compound scaffold has been instrumental in the design of antagonists for the cannabinoid receptor 1 (CB1). CB1 receptors are highly expressed in the CNS and are involved in regulating appetite, pain, and mood. google.comjbclinpharm.org The development of peripherally restricted CB1 antagonists is of particular interest to avoid the CNS-related side effects observed with earlier antagonists like rimonabant. google.comnih.gov

Research has shown that converting the carboxylic acid group of a lead compound to a primary amide at the 4-position of the piperidine ring can dramatically increase potency. For example, compound 11 , a 4-phenylpiperidine-4-carboxamide (B8810514) derivative, was found to be a potent CB1 antagonist with a Kₑ of 0.44 nM and high selectivity over the CB2 receptor. nih.gov The amine group in a related compound, 14 (1-{[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-4-phenylpiperidin-4-amine), provided a handle for further modifications, leading to the synthesis of urea (B33335) 17a , which was also a potent and selective CB1 antagonist (Kₑ = 2.4 nM). nih.gov

Table 3: CB1 Receptor Antagonist Activity of 4-Phenylpiperidine Derivatives

| Compound | Structure Description | CB1 Antagonist Activity (Kₑ/Kᵢ) | Selectivity (CB2:CB1) |

|---|---|---|---|

| 11 | 4-phenylpiperidine-4-carboxamide derivative | Kₑ = 0.44 nM nih.gov | 1600 nih.gov |

| 17a | Urea derivative of compound 14 | Kₑ = 2.4 nM nih.gov | ~425 nih.gov |

| Rimonabant | Reference compound | Kᵢ = 1.8-18 nM mdpi.com | >55 mdpi.com |

| PIMSR | Pyrazole derivative | Kᵢ = 17-57 nM mdpi.com | N/A |

Data compiled from studies on cannabinoid receptor antagonists. mdpi.comnih.gov

Scaffold for Enzyme Inhibitor Development

The structural versatility of this compound has also been leveraged to create potent and selective inhibitors for various enzymes involved in key pathological pathways.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382). nih.govcaymanchem.com Inhibitors of NAPE-PLD are sought after as potential therapeutics for modulating emotional behavior and other physiological processes.

A potent and selective NAPE-PLD inhibitor, LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide), was developed through the optimization of a high-throughput screening hit. nih.govximbio.com The conformational restriction of a flexible side chain by replacing it with an (S)-3-phenylpiperidine moiety resulted in a significant increase in inhibitory potency. researchgate.net LEI-401 exhibits a Kᵢ of 0.027 µM (27 nM) and an IC₅₀ of 0.86 µM for the human NAPE-PLD enzyme. nih.govcaymanchem.com

Table 4: Inhibitory Activity of Phenylpiperidine-Containing Compounds against NAPE-PLD

| Compound | Structure Description | NAPE-PLD Inhibitory Activity |

|---|---|---|

| LEI-401 | Contains an (S)-3-phenylpiperidine moiety | Kᵢ = 27 nM nih.gov |

| IC₅₀ = 860 nM caymanchem.com | ||

| Compound 2 | Precursor to LEI-401 | Kᵢ = 300 nM nih.gov |

Data for LEI-401 and its precursor highlight the impact of the phenylpiperidine scaffold. nih.govcaymanchem.com

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition

FAAH and MAGL are key enzymes in the endocannabinoid system, responsible for the degradation of anandamide and 2-arachidonoylglycerol, respectively. nih.govmdpi.com Inhibitors of these enzymes are being investigated for their analgesic, anti-inflammatory, and anxiolytic properties.

The 4-anilidopiperidine scaffold, a close relative of this compound, has been used to develop dual FAAH/MAGL inhibitors. tandfonline.com In one study, a series of fentanyl analogues were synthesized where the propionyl amide group was replaced with aryl-ureas and aryl-carbamates. tandfonline.com While these specific compounds showed weak affinity for opioid receptors and were not potent FAAH/MAGL inhibitors, the study demonstrates the application of the piperidine scaffold in targeting these enzymes. tandfonline.com Other research has identified more potent piperidine-based inhibitors. For example, PF-04457845 is a potent and selective irreversible FAAH inhibitor with an IC₅₀ of 7.2 nM. rndsystems.com For MAGL, 4-chlorobenzoylpiperidine derivatives have been developed as reversible inhibitors, with compound 17b showing a Kᵢ of 0.65 µM. researchgate.net

Table 5: Inhibitory Activity of Piperidine Derivatives against FAAH and MAGL

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) |

|---|---|---|

| PF-04457845 | FAAH | IC₅₀ = 7.2 nM rndsystems.com |

| URB597 | FAAH | IC₅₀ = 4.6 nM nih.gov |

| Compound 19 (Benzoxazole derivative) | MAGL | IC₅₀ = 8.4 nM semanticscholar.org |

| Compound 20 (Benzoxazole derivative) | MAGL | IC₅₀ = 7.6 nM semanticscholar.org |

| Compound 17b (4-chlorobenzoylpiperidine) | MAGL | Kᵢ = 0.65 µM researchgate.net |

Data compiled from various studies on FAAH and MAGL inhibitors. nih.govrndsystems.comresearchgate.netsemanticscholar.org

Protein Arginine Methyltransferase 5 (PRMT5) Inhibition

PRMT5 is an enzyme that plays a critical role in various cellular processes, and its dysregulation has been linked to several types of cancer. nih.govnih.gov As such, PRMT5 has emerged as a promising target for anticancer drug development.

The benzylpiperidinylethanamine scaffold, which incorporates the core 4-aminopiperidine (B84694) structure, has been identified as a fragment-like inhibitor of type I PRMTs, including PRMT5. nih.gov Structure-activity relationship studies on this scaffold led to the discovery of MS049 (17 ), a potent and selective dual inhibitor of PRMT4 and PRMT6, with improved potency in both biochemical and cellular assays compared to the initial fragment hit. nih.gov While the provided data focuses more on PRMT4 and PRMT6, it establishes the utility of the piperidine scaffold. Other research has identified compounds like 3039-0164 as a PRMT5 inhibitor with an IC₅₀ of 63 μM. mdpi.com The development of potent and selective PRMT5 inhibitors like GSK3326595 (IC₅₀ = 0.0062 µM) and LLY-283 (EC₅₀ = 0.025 µM) further highlights the intense research in this area, where novel scaffolds are continually being explored. biorxiv.org

Table 6: Inhibitory Activity of PRMT5 Inhibitors

| Compound | Scaffold Information | PRMT5 Inhibitory Activity (IC₅₀/EC₅₀) |

|---|---|---|

| MS023 | Type I PRMT inhibitor | IC₅₀ = < 1 µM (for PRMT1, 3, 4, 6, 8) nih.gov |

| 3039-0164 | Novel scaffold | IC₅₀ = 63 µM mdpi.com |

| GSK3326595 | Published inhibitor | IC₅₀ = 0.0062 µM biorxiv.org |

| LLY-283 | Published inhibitor | EC₅₀ = 0.025 µM biorxiv.org |

Data from studies on PRMT inhibitors, including those with related piperidine scaffolds. nih.govmdpi.combiorxiv.org

Ubiquitin Specific Protease 5 (USP5) Inhibition

Ubiquitin-Specific Protease 5 (USP5) is a deubiquitinating enzyme that plays a crucial role in the ubiquitin-proteasome system (UPS), which is responsible for protein degradation and maintaining cellular homeostasis. patsnap.comfrontiersin.org Dysregulation of the UPS is implicated in the pathogenesis of various diseases, including cancer, making its components attractive therapeutic targets. patsnap.comfrontiersin.org USP5, in particular, is involved in disassembling unanchored polyubiquitin (B1169507) chains, which helps to maintain the cellular pool of monoubiquitin. genecards.orgnih.gov

Inhibition of USP5 has emerged as a potential anticancer strategy. patsnap.comfrontiersin.org By blocking USP5, the degradation of certain tumor suppressor proteins can be prevented, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov The this compound scaffold has been investigated as a potential core structure for the development of USP5 inhibitors. The design of small molecules that can selectively target the active site of USP5 is an active area of research. patsnap.com

Investigations in Antituberculosis Agent Development

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, and the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains necessitates the discovery of new antitubercular agents with novel mechanisms of action. researchgate.netmdpi.com The this compound scaffold has been explored as a potential starting point for the development of new drugs to combat TB. researchgate.netresearchgate.net

Research in this area has focused on synthesizing and evaluating derivatives of 4-phenylpiperidine for their in vitro activity against M. tuberculosis. researchgate.net For instance, certain 4-phenylpiperidin-2-one (B1288294) derivatives have been synthesized and investigated for their potential antimycobacterial properties. researchgate.netresearchgate.net The lipophilic nature of the piperidine ring can be advantageous for penetrating the complex cell wall of mycobacteria. researchgate.net The development of compounds that are effective against both replicating and non-replicating (dormant) mycobacteria is a key objective in TB drug discovery. mdpi.com

Antileishmanial Activity Studies

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, for which current treatments have limitations such as toxicity and the emergence of resistance. nih.govresearchgate.net The this compound scaffold has been investigated for its potential as a source of new antileishmanial agents. figshare.com

In one study, a series of spiro heterocycles incorporating a piperidine moiety, derived from a related 4-aminopiperidine structure, were synthesized and evaluated for their activity against Leishmania. figshare.com These compounds were designed to explore the chemical space around the piperidine core to identify structural features that contribute to antileishmanial efficacy. The results from such studies can guide the design of more potent and selective compounds for the treatment of leishmaniasis. figshare.comfrontiersin.org

Design of Multitarget Ligands and Bivalent Compounds

The concept of multitarget ligands, which are single chemical entities designed to interact with multiple biological targets simultaneously, has gained traction as a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. researchgate.nettandfonline.com The this compound scaffold, particularly the 4-anilinopiperidine substructure found in fentanyl and its analogs, has been utilized as a key building block in the design of such multitarget compounds. tandfonline.comnih.gov

Researchers have designed and synthesized bivalent ligands by linking a 4-anilinopiperidine moiety, known for its opioid receptor activity, with other pharmacophores that target different receptors, such as the dopamine D2 receptor. researchgate.net The goal is to create molecules with a unique pharmacological profile that may offer enhanced therapeutic efficacy or a better side-effect profile compared to single-target agents. researchgate.nettandfonline.com This approach has been applied in the development of potential analgesics and therapies for other central nervous system disorders. researchgate.netgoogle.com

Kv1.3 Potassium Channel Blockade

The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. nih.govplos.org Blockade of Kv1.3 channels on effector memory T-cells can suppress the immune response, making Kv1.3 blockers promising immunomodulatory agents. nih.govresearchgate.net

The 4-phenylpiperidine scaffold has been identified as a key structural element in some Kv1.3 channel blockers. nih.gov For example, structure-activity relationship studies on diphenoxylate, a known opioid agonist that also exhibits Kv1.3 blocking activity, have revealed that modifications to the 4-piperidinyl substituent can lead to potent Kv1.3 inhibitors. nih.govresearchgate.net By removing the nitrile group and varying the substituents on the piperidine ring, researchers have developed compounds with submicromolar IC50 values for Kv1.3 blockade. nih.gov These findings underscore the potential of the this compound framework in the design of novel therapeutics for autoimmune disorders. biorxiv.org

Structure Activity Relationship Sar Studies of 4 Phenylpiperidin 4 Amine Analogues

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 4-phenylpiperidin-4-amine analogues is profoundly influenced by the nature and position of substituents on both the piperidine (B6355638) and phenyl rings, as well as the functionality of any linking groups.

The piperidine ring is a critical component for interaction with various receptors, and its substitution patterns are a key determinant of binding affinity and efficacy. nih.gov The six-membered piperidine ring, preferably in a chair conformation, is considered ideal for optimal interaction with receptors like the mu-opioid receptor (μOR). researchgate.net Altering the ring size to a five-membered (pyrrolidine) or seven-membered (azepane) ring leads to a significant decrease in analgesic activity. nih.gov

Substituents on the piperidine nitrogen (N-substituents) play a pivotal role in modulating receptor affinity and selectivity. For instance, in the context of opioid receptors, the N-phenethyl group is often optimal for potency. uomustansiriyah.edu.iq Shortening this linker, for example to an N-benzyl group, can drastically reduce activity. plos.org Conversely, replacing the phenyl of the N-phenethyl group with other aromatic systems like thiophene (B33073) or tetrazole can maintain or even enhance binding affinity to the μOR. nih.govplos.org Removal of the N-phenethyl group altogether significantly diminishes binding affinity. plos.org

Methylation on the piperidine ring itself also has a significant impact. For example, cis-(+)-N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is an exceptionally potent analgesic, thousands of times more potent than morphine. nih.gov However, the introduction of methyl groups at the 3- and 4-positions of the 4-(3-hydroxyphenyl)piperidine (B9838) core can lead to compounds that are pure opioid receptor antagonists, with the N-substituent primarily affecting antagonist potency and selectivity. acs.orgnih.gov

Table 1: Effect of Piperidine Ring Modifications on Opioid Receptor Activity

| Compound/Modification | Receptor Target | Observed Effect | Reference |

|---|---|---|---|

| Pyrrolidine or Azepane Ring | Opioid Receptors | Significant loss of analgesia | nih.gov |

| N-Benzyl (vs. N-Phenethyl) | μ-Opioid Receptor | Greatly reduced activity | plos.org |

| N-Thiophene/N-Tetrazole (vs. N-Phenethyl) | μ-Opioid Receptor | Maintained strong binding | plos.org |

| Removal of N-Phenethyl Group | μ-Opioid Receptor | Significantly reduced binding affinity | plos.org |

| cis-3-Methyl on Piperidine Ring | μ-Opioid Receptor | Extremely potent analgesic activity | nih.gov |

| trans-3,4-Dimethyl Substitution | Opioid Receptors | Pure antagonist properties | acs.orgnih.gov |

| 4-Carbomethoxy or 4-Methoxymethyl | μ-Opioid Receptor | Increased potency | nih.govuomustansiriyah.edu.iq |

Substitutions on the 4-phenyl ring are crucial for modulating the affinity and selectivity of these compounds for their biological targets. In a series of analogues of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, various substituents were introduced on the aromatic rings to study their electronic and steric influences on binding to the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). It was found that compounds with strong electron-withdrawing groups, such as fluoro (F) or nitro (NO₂), were the most active and selective for DAT. For instance, the introduction of a nitro group resulted in one of the most potent and selective compounds in the series.

In the context of opioid receptor ligands, substitution on the phenyl ring of the anilido group in fentanyl analogues can also lead to significant changes in activity. nih.gov However, replacing the phenyl ring entirely with a heterocycle like a pyridine (B92270) or pyrimidine (B1678525) generally results in a significant decrease in analgesic activity, with the 2-pyridino derivative being a notable exception. nih.gov

For ligands targeting sigma (σ) receptors, substitutions at the 4-position of the 4-phenylpiperidine (B165713) core were found to primarily affect σ1 affinity, with little to no change in affinity for the σ2 receptor. nih.gov

Table 2: Impact of Phenyl Ring Substitutions on Transporter and Receptor Affinity

| Parent Compound Class | Substitution | Target | Effect on Affinity/Selectivity | Reference |

|---|---|---|---|---|

| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine | Strong electron-withdrawing groups (e.g., -F, -NO₂) on N-benzyl phenyl ring | DAT | Increased potency and selectivity | |

| Fentanyl Analogues | Replacement of anilido-phenyl with heterocycles | Opioid Receptors | Generally diminished analgesic activity | nih.gov |

| N-substituted-4-cyano-4-phenylpiperidines | 4-position substituents | σ1 Receptor | Affects affinity | nih.gov |

| N-substituted-4-cyano-4-phenylpiperidines | 4-position substituents | σ2 Receptor | No change in affinity | nih.gov |

The linker connecting the core piperidine structure to other chemical moieties is a key determinant of the pharmacological profile. In a series of σ receptor ligands based on a 1-benzylpiperidine (B1218667) moiety, the length of the alkylamino linker between the piperidine and a pyridine ring was found to be crucial for σ1 receptor affinity. researchgate.net Increasing the linker length from a direct amino group (n=0) to an ethylamino (n=2) or propylamino (n=3) chain resulted in increased affinity for the human σ1 receptor. researchgate.net

In the development of dopamine D4 receptor-selective ligands, altering the carboxamide linker length was found to be important for selectivity against D2-like receptors. uno.edu Specifically, adding an extra methylene (B1212753) to the linker chain significantly decreased D4 receptor affinity and selectivity. uno.edu For a series of dihydropyrimidine-based α1a adrenoceptor antagonists, modifications to the linker between the dihydropyrimidine (B8664642) and the 4-methoxycarbonyl-4-phenylpiperidine moiety were explored to eliminate opioid agonist metabolites. doi.org

The nature of the linker is also critical. In a series of anticancer agents, replacing a carbonyl linker with a cyanoimine linkage showed promising activity, though it introduced metabolic liabilities. nih.govacs.org This highlights the delicate balance between potency and pharmacokinetic properties that is governed by the linker's structure.

Correlation between Structural Modifications and Receptor Affinity/Selectivity

A clear correlation exists between specific structural changes in this compound analogues and their resulting affinity and selectivity for various receptors. As systematically explored in the preceding sections, modifications at the piperidine ring, the phenyl ring, and the linker region all contribute to the final pharmacological profile.

For instance, in the realm of dopamine transporter (DAT) ligands, a distinct pattern emerged where electron-withdrawing substituents on the N-benzyl phenyl ring consistently led to higher affinity and selectivity for DAT over SERT. This suggests that the electronic properties of this region are a key driver for selective interaction with the dopamine transporter.